2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold fused with a pyrazole and pyrimidine ring. The substituents at positions 2 (4-chlorophenyl), 7 (cyclopropyl), and 5 (carboxylic acid) define its structural and functional uniqueness.
Properties
IUPAC Name |
2-(4-chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-5-3-9(4-6-11)12-8-15-18-13(16(21)22)7-14(10-1-2-10)20(15)19-12/h3-8,10H,1-2H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEXFVYUERNTND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC3=CC(=NN23)C4=CC=C(C=C4)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorophenylhydrazine and cyclopropyl ketones, under acidic or basic conditions.
Functionalization: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents like chloroformates.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing large-scale purification techniques like industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially reducing double bonds or nitro groups if present.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine can induce apoptosis in various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The presence of the chlorophenyl group suggests potential antimicrobial efficacy. Compounds with similar structures have demonstrated significant inhibition against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Target Compound | TBD | TBD |
Pharmacological Studies
Recent pharmacological studies have focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. These studies often evaluate the compounds' effects on cellular proliferation and their potential as therapeutic agents.
Case Study: Synthesis and Characterization
A notable study synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives, assessing their biological activity through various assays. The findings indicated that these derivatives could serve as promising candidates for further development in cancer therapy.
Biological Activity
2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be represented as follows:
This compound features a chlorophenyl group and a cyclopropyl moiety, which contribute to its unique pharmacological properties.
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions between 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. The specific synthetic route for 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been explored in various studies, emphasizing the importance of structural modifications to enhance biological activity .
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl group in this specific derivative may enhance its interaction with target proteins involved in cancer progression .
Enzymatic Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs) and other kinases that play critical roles in cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to chemotherapy .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives against various pathogens. The docking studies suggest that these compounds may effectively inhibit bacterial enzymes, showcasing their potential as new antimicrobial agents .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on A549 lung cancer cells; demonstrated significant apoptosis induction at IC50 values around 10 µM. |
| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus; showed MIC values below 50 µg/mL. |
| Study 3 | Conducted docking studies revealing strong binding affinity to CDK2, suggesting potential as a selective CDK inhibitor. |
The biological activity of 2-(4-Chlorophenyl)-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is thought to stem from its ability to interact with specific molecular targets within cells:
- Inhibition of Kinases : By binding to ATP-binding sites on kinases, it prevents phosphorylation events critical for cell cycle progression.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial membrane permeabilization.
- Antimicrobial Action : Its structural components allow for effective binding to bacterial enzymes essential for survival.
Comparison with Similar Compounds
Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes key structural analogs and their substituent differences:
Structural and Conformational Differences
- Dihedral Angles and Planarity : In cyclopenta-fused analogs (e.g., 2-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine), the 4-chlorophenyl group forms a dihedral angle of 14.5° with the pyrazolopyrimidine core, affecting molecular packing and intermolecular interactions. Methoxy-substituted analogs exhibit near-coplanarity (3.6°), enhancing π-π stacking .
- Hydrogen Bonding : Carboxylic acid-containing derivatives (e.g., the target compound) form stronger hydrogen-bonded chains compared to ester or amide analogs, improving crystallinity and bioavailability .
Electronic and Steric Effects
- Fluorine-substituted analogs (e.g., 2-(4-fluorophenyl)) show similar stabilization but with reduced steric hindrance .
- Cyclopropyl vs.
Q & A
Q. How can stability studies address degradation issues in long-term storage?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products. LC-MS/MS analysis detects hydrolytic cleavage (e.g., cyclopropane ring opening) or oxidation. Lyophilization or formulation with excipients (e.g., cyclodextrins) enhances solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
